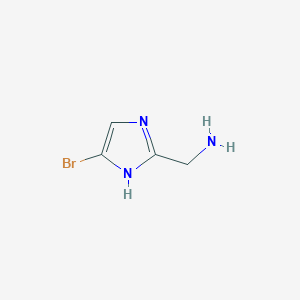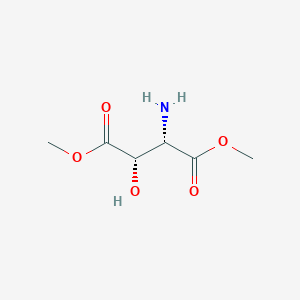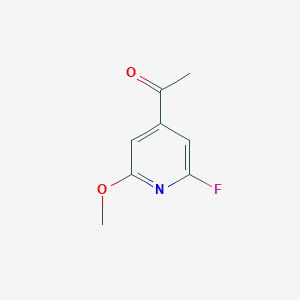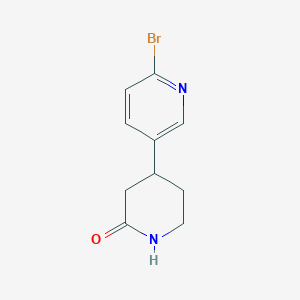
4-(6-Bromopyridin-3-yl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromopyridin-3-yl)piperidin-2-one is an organic compound that features a brominated pyridine ring attached to a piperidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)piperidin-2-one typically involves the bromination of a pyridine derivative followed by a coupling reaction with a piperidinone. One common method starts with 6-bromopyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperidin-2-one in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Bromopyridin-3-yl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidinone moiety can be reduced to the corresponding piperidine or oxidized to form more complex structures.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-(6-substituted-pyridin-3-yl)piperidin-2-one derivatives.
Oxidation: Formation of piperidin-2-one derivatives with additional functional groups.
Reduction: Formation of 4-(6-Bromopyridin-3-yl)piperidine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(6-Bromopyridin-3-yl)piperidin-2-one is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring makes it a versatile intermediate for various organic transformations.
Biology
In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4-(6-Bromopyridin-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance binding affinity through halogen bonding interactions, while the piperidinone moiety can provide additional hydrogen bonding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Chloropyridin-3-yl)piperidin-2-one
- 4-(6-Fluoropyridin-3-yl)piperidin-2-one
- 4-(6-Methylpyridin-3-yl)piperidin-2-one
Uniqueness
4-(6-Bromopyridin-3-yl)piperidin-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its chloro, fluoro, or methyl analogs.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
4-(6-bromopyridin-3-yl)piperidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-9-2-1-8(6-13-9)7-3-4-12-10(14)5-7/h1-2,6-7H,3-5H2,(H,12,14) |
Clave InChI |
UDQBHSLKIBNXQN-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)CC1C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


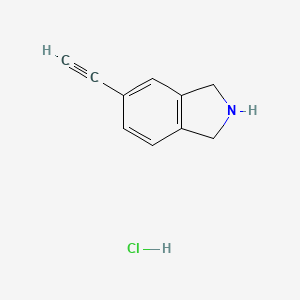
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)
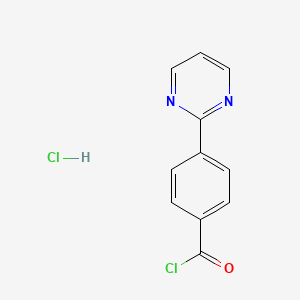
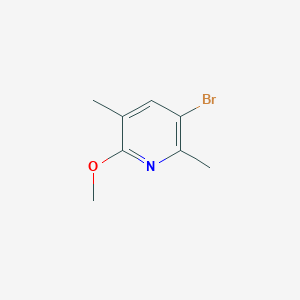


![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)

![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)
